1-Iodo-4-acetoxynonane

Description

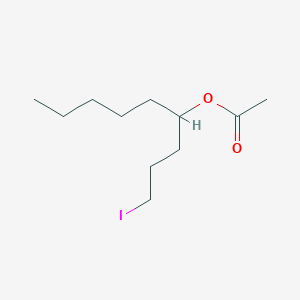

1-Iodo-4-acetoxynonane is an aliphatic organoiodine compound with a nine-carbon chain (nonane backbone). It features an iodine atom at the first carbon and an acetoxy (ester) group at the fourth carbon. The molecular formula is C₁₁H₂₁IO₂, with a molecular weight of 312.19 g/mol. This structure combines the reactivity of an aliphatic iodide (prone to nucleophilic substitution) with the versatility of an ester group (hydrolysis, transesterification).

Properties

Molecular Formula |

C11H21IO2 |

|---|---|

Molecular Weight |

312.19 g/mol |

IUPAC Name |

1-iodononan-4-yl acetate |

InChI |

InChI=1S/C11H21IO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3 |

InChI Key |

XKIJCFBYODRSFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCI)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Iodoacetophenone (CAS 13329-40-3)

- Structure : Aromatic ring with iodine at the para position and a ketone group.

- Molecular Formula : C₈H₇IO | Molecular Weight : 246.05 g/mol

- Physical Properties :

- Reactivity : The ketone group undergoes nucleophilic additions, while the iodine participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Intermediate in pharmaceuticals and agrochemical synthesis.

4-Iodoanisole (CAS 696-62-8)

- Structure : Aromatic ring with iodine and a methoxy (ether) group.

- Molecular Formula : C₇H₇IO | Molecular Weight : 234.04 g/mol

- Physical Properties :

- Reactivity : The ether group is relatively inert compared to esters or ketones, but the iodine can undergo electrophilic substitution.

- Applications : Used in Ullmann-type coupling reactions.

4-Iodoaniline (CAS 540-37-4)

Iodobenzene (CAS 591-50-4)

- Structure : Simple aromatic iodide.

- Molecular Formula : C₆H₅I | Molecular Weight : 204.01 g/mol

- Physical Properties :

- Reactivity : Participates in halogen exchange and coupling reactions.

Comparative Data Table

| Compound | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | Aliphatic | C₁₁H₂₁IO₂ | 312.19 | N/A | N/A | Iodo, Ester |

| 4-Iodoacetophenone | Aromatic | C₈H₇IO | 246.05 | 82–84 | 142–144* | Iodo, Ketone |

| 4-Iodoanisole | Aromatic | C₇H₇IO | 234.04 | 48–51 | 237 | Iodo, Methoxy |

| 4-Iodoaniline | Aromatic | C₆H₆IN | 219.02 | 61–63 | N/A | Iodo, Amine |

| Iodobenzene | Aromatic | C₆H₅I | 204.01 | -29 | 188 | Iodo |

Reactivity and Application Insights

Iodo Group Reactivity

- Aliphatic vs. Aromatic: The iodine in this compound is more reactive in Sₙ2 substitutions due to the aliphatic backbone, whereas aromatic iodides (e.g., 4-Iodoacetophenone) are preferred for cross-coupling reactions .

- Steric Effects: The long carbon chain in this compound may hinder nucleophilic attacks compared to smaller analogs like iodobenzene.

Functional Group Behavior

- Ester (this compound): Hydrolyzes to carboxylic acids under acidic/basic conditions.

- Ketone (4-Iodoacetophenone): Forms imines or undergoes reductions.

- Ether (4-Iodoanisole) : Resistant to hydrolysis but cleaved under strong acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.